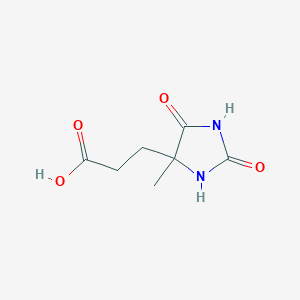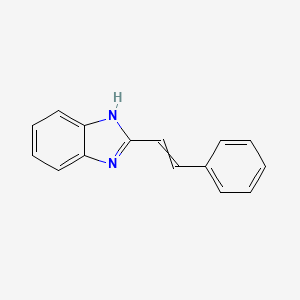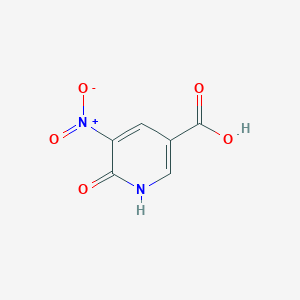
3-(1H-1,2,4-triazol-3-yl)pyridine
描述
3-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is known for its significant biological and chemical properties, making it a valuable molecule in various fields of research and industry.
作用机制
Target of Action
The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .
Mode of Action
This compound acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .
Biochemical Pathways
The inhibition of SIRT3 by this compound impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by this compound leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity
生化分析
Biochemical Properties
3-(1H-1,2,4-triazol-3-yl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with sirtuin 3 (SIRT3), a mitochondrial deacetylase enzyme. This compound selectively inhibits SIRT3 over other sirtuins such as SIRT1 and SIRT2 . The inhibition of SIRT3 by this compound affects various metabolic processes, including the regulation of mitochondrial function and oxidative stress responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT3 by this compound leads to alterations in mitochondrial function, which can impact energy production and reactive oxygen species (ROS) levels . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT3. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the deacetylation of target proteins . The resulting accumulation of acetylated proteins can lead to changes in their activity, stability, and interactions with other biomolecules. Furthermore, this compound may influence other molecular pathways by modulating the activity of additional enzymes and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant, particularly in terms of mitochondrial health and metabolic regulation. Prolonged exposure to this compound may lead to sustained alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit SIRT3 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in mitochondrial function and increased oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with SIRT3. By inhibiting SIRT3, this compound can alter the acetylation status of various metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, this compound may interact with other cofactors and enzymes involved in mitochondrial metabolism, further influencing cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on SIRT3 . The localization of this compound within mitochondria is critical for its function, as it allows for direct interaction with mitochondrial enzymes and regulatory proteins.
Subcellular Localization
This compound is primarily localized within the mitochondria, where it targets SIRT3 and other mitochondrial proteins . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment. The presence of this compound within mitochondria is essential for its role in regulating mitochondrial function and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the desired triazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 3-(1H-1,2,4-triazol-3-yl)pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-methanol derivatives.
Substitution: Formation of various alkylated triazole derivatives.
科学研究应用
Chemistry: 3-(1H-1,2,4-triazol-3-yl)pyridine is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit specific enzymes has led to its exploration as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and supramolecular assemblies .
相似化合物的比较
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,3-triazol-4-yl)pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Comparison: 3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific triazole ring position, which influences its binding affinity and selectivity towards certain enzymes. Compared to 2-(1H-1,2,4-triazol-3-yl)pyridine, it exhibits higher selectivity for certain molecular targets, making it more effective in specific applications .
属性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBXXBFRUAXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177771 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23195-63-3 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)




![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)






![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

